molecular formula C21H23NO2 B14214811 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid CAS No. 790257-14-6

6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid

Cat. No.: B14214811
CAS No.: 790257-14-6
M. Wt: 321.4 g/mol
InChI Key: FWDHXRCYOUPOHK-UHFFFAOYSA-N
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Description

6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid is a chemical compound known for its unique structure and properties It consists of an anthracene moiety attached to a hexanoic acid chain via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid typically involves the reaction of anthracene-9-carbaldehyde with 6-aminohexanoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form different reduced anthracene derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene derivatives, and various substituted anthracene compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathwaysAdditionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carbaldehyde: A precursor used in the synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid.

    6-Aminohexanoic acid: Another precursor used in the synthesis process.

    Anthraquinone derivatives: Compounds formed from the oxidation of the anthracene moiety.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of anthracene and hexanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

790257-14-6

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

6-(anthracen-9-ylmethylamino)hexanoic acid

InChI

InChI=1S/C21H23NO2/c23-21(24)12-2-1-7-13-22-15-20-18-10-5-3-8-16(18)14-17-9-4-6-11-19(17)20/h3-6,8-11,14,22H,1-2,7,12-13,15H2,(H,23,24)

InChI Key

FWDHXRCYOUPOHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCCCC(=O)O

Origin of Product

United States

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